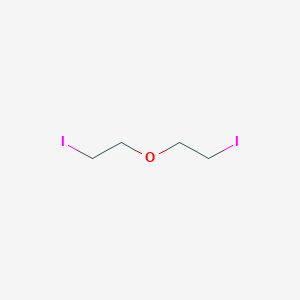

2-Iodoethyl ether

Vue d'ensemble

Description

It is a brown oil with a density of 2.296 g/mL at 25°C and a boiling point of 140-141°C (decomposition) . This compound is primarily used in organic synthesis as a reagent or intermediate.

Méthodes De Préparation

2-Iodoethyl ether can be synthesized through the reaction of ethylene glycol with iodine and a base. The typical synthetic route involves the following steps:

Formation of Ethylene Glycol Diiodide: Ethylene glycol reacts with iodine in the presence of a base such as sodium hydroxide to form ethylene glycol diiodide.

Etherification: The ethylene glycol diiodide is then treated with an alcohol, such as ethanol, in the presence of a strong acid like sulfuric acid to form this compound.

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

2-Iodoethyl ether undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The ether can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: It can be reduced to form ethyl ether derivatives.

Common reagents and conditions used in these reactions include:

Nucleophiles: Hydroxide ions, amines, thiols.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major products formed from these reactions include substituted ethers, carbonyl compounds, and reduced ether derivatives .

Applications De Recherche Scientifique

Biological Applications

1.1. Modifying Biological Molecules

2-Iodoethyl ether is utilized in the modification of biomolecules. Its iodine atom allows for specific substitution reactions, which can alter the structure and function of biological macromolecules such as proteins and nucleic acids. This makes it a valuable tool in biochemical research, particularly in studying enzyme mechanisms and protein interactions .

1.2. Cancer Research

In cancer therapy research, this compound derivatives have been explored as potential prodrugs. For instance, compounds like ZD2767P, which incorporate 2-iodoethyl groups, have shown promise as substrates for antibody-directed enzyme prodrug therapy (ADEPT), enhancing targeted delivery of cytotoxic agents to tumor cells . This approach aims to improve the selectivity and efficacy of cancer treatments.

Medicinal Applications

2.1. Drug Delivery Systems

The compound's ability to enhance the solubility and bioavailability of drugs makes it an attractive candidate for drug delivery systems. Research indicates that this compound can facilitate the transport of therapeutic agents across biological membranes, thereby improving their pharmacokinetic properties .

2.2. Synthesis of Alkylating Agents

this compound is also involved in the synthesis of alkylating agents used in chemotherapy. It can form interstrand crosslinks in DNA, which are critical for the action of certain anticancer drugs. By incorporating 2-iodoethyl groups into oligonucleotides, researchers can create site-specific DNA lesions that mimic those induced by clinically relevant alkylating agents .

Industrial Applications

3.1. Specialty Chemicals

In industrial applications, this compound is used in the formulation of specialty chemicals and materials with tailored properties. Its reactivity allows for the synthesis of various derivatives that find use in polymer chemistry and materials science .

3.2. Photovoltaic Materials

Recent studies have explored the use of this compound in developing dicationic iodide materials for dye-sensitized solar cells (DSSCs). These materials exhibit enhanced ionic conductivity and photovoltaic performance, indicating potential applications in renewable energy technologies .

Case Study: Antibody-Directed Enzyme Prodrug Therapy (ADEPT)

Table: Comparison of Iodoethyl Compounds

| Compound | Structure | Applications |

|---|---|---|

| This compound | C4H8I2O | Drug delivery, biomolecule modification |

| 2-Iodoethyl Myristate | C15H30I | Specialty chemicals, drug solubility enhancement |

| ZD2767P | C15H16I3N | Cancer prodrug therapy |

Mécanisme D'action

The mechanism of action of 2-Iodoethyl ether involves its ability to undergo nucleophilic substitution reactions. The iodine atoms in the compound are good leaving groups, making it reactive towards nucleophiles. This reactivity allows it to form various substituted products, which can then be used in further chemical transformations .

Comparaison Avec Des Composés Similaires

2-Iodoethyl ether can be compared with other similar compounds such as:

2-Bromoethyl ether: Similar in structure but contains bromine instead of iodine. It is less reactive due to the lower leaving group ability of bromine compared to iodine.

2-Chloroethyl ether: Contains chlorine instead of iodine. It is even less reactive than 2-Bromoethyl ether due to the poor leaving group ability of chlorine.

2-Fluoroethyl ether: Contains fluorine instead of iodine. It is the least reactive among the halogenated ethyl ethers due to the very poor leaving group ability of fluorine.

The uniqueness of this compound lies in its high reactivity due to the presence of iodine, which is an excellent leaving group. This makes it particularly useful in organic synthesis for the formation of various substituted products .

Activité Biologique

2-Iodoethyl ether is an organoiodine compound with the formula C4H8I2O. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and virology. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its iodine content, which contributes to its biological activity. The synthesis of this compound typically involves the reaction of ethylene oxide with iodine or iodoethanol under controlled conditions. For instance, one study described a method where iodomethoxy derivatives were synthesized through the addition of iodine monochloride to vinyl moieties in the presence of alcohols .

The biological activity of this compound is primarily linked to its antiviral properties. It has been shown to inhibit the replication of certain viruses by interfering with their ability to produce viral proteins. For example, in studies involving Sindbis virus (SINV), this compound demonstrated significant antiviral activity, with effective concentrations (EC50) established through cell viability assays .

Table 1: Antiviral Activity of this compound

| Compound | EC50 (µM) | Virus Type |

|---|---|---|

| This compound | 14 | Sindbis Virus |

| Dioxane-based derivative | 14 | Sindbis Virus |

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of any potential therapeutic agent. In experiments conducted on baby hamster kidney (BHK) cells, various concentrations of this compound were tested. The results indicated that while the compound exhibited antiviral properties, it also displayed cytotoxic effects at higher concentrations. The XTT-based colorimetric assay was employed to determine cell viability, revealing a dose-dependent relationship between compound concentration and cell survival .

Case Studies and Applications

- Antiviral Applications : A notable study focused on the use of this compound in treating viral infections. The compound was tested against SINV, showing promising results in inhibiting viral replication without excessive toxicity to host cells .

- Medical Applications : Historical records indicate that iodine compounds like this compound have been used for their antiseptic properties in treating pulmonary infections. Its effectiveness was noted in cases such as bronchiectasis and pneumonia, where it was used as part of a therapeutic regimen .

- Research on Derivatives : Further investigations into modified derivatives of this compound have been conducted to enhance its biological activity and reduce toxicity. For instance, researchers have explored alkoxyhalogenalkyl derivatives for improved selectivity against viral targets while minimizing cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-iodoethyl ether, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of bis(2-iodoethyl)ether (2a) involves refluxing ethylene glycol diiodide (1a) with sodium iodide in acetone for 70 hours, followed by purification via distillation . Modifications, such as adjusting reaction time or solvent choice, can impact yield (reported up to 93%) and iodine contamination. Post-synthesis, washing with sodium thiosulfate removes residual iodine .

- Key Variables : Reaction time, solvent polarity (e.g., acetone vs. THF), and stoichiometric ratios of NaI influence halogen exchange efficiency.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Gas Chromatography (GC) : Used to assess purity (e.g., 98.0% as reported in ).

- NMR Spectroscopy : ¹H and ¹³C NMR verify ether linkages and iodine substitution patterns. For example, bis(2-iodoethyl)ether exhibits characteristic δ ~3.7 ppm (CH₂I) and δ ~3.4 ppm (OCH₂) in ¹H NMR .

- Elemental Analysis : Confirms C, H, and I content (e.g., molecular formula C₄H₈I₂O; MW 325.92 g/mol) .

Q. What precautions are necessary for handling and stabilizing this compound in laboratory settings?

- Stabilization : Copper chips are added to inhibit iodine liberation due to photolytic or thermal decomposition .

- Safety Protocols : Use inert atmospheres (N₂/Ar) during synthesis, store in amber bottles at low temperatures, and avoid prolonged exposure to light .

Advanced Research Questions

Q. How does this compound participate in crosslinking reactions, and what mechanistic insights exist for its application in protein studies?

- Application Example : In protein unfolding studies, bis(2-iodoethyl)ether acts as a crosslinker under alkaline conditions (Cs₂CO₃, acetonitrile, 80°C), forming covalent bonds between cysteine residues. Optimization requires a 16:1 protein-to-crosslinker ratio (w/w) and pH 7.4 for maximum efficiency .

- Mechanism : The iodine atom facilitates nucleophilic substitution, enabling ether cleavage and alkylation of thiol groups. Competing hydrolysis pathways must be controlled via pH and solvent selection .

Q. What are the challenges in reconciling contradictory spectroscopic data for this compound derivatives across studies?

- Data Discrepancies : Variations in NMR chemical shifts (e.g., δ CH₂I ranges from 3.5–3.8 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-referencing with high-resolution mass spectrometry (HRMS) and IR (C-I stretch ~500 cm⁻¹) improves validation .

- Best Practices : Report solvent, temperature, and instrument calibration details to enable reproducibility .

Q. How can computational chemistry predict the reactivity and stability of this compound in complex reaction environments?

- Quantum-Chemical Insights : Density functional theory (DFT) calculations (e.g., CBS-QB3 method) model iodonium ion stability and transition states for alkylation reactions. For example, the 2-iodoethyl cation shows higher stability than 1-iodoethyl isomers due to hyperconjugation .

- Applications : Predict regioselectivity in nucleophilic substitutions or decomposition pathways under thermal stress .

Q. Methodological Design and Data Analysis

Q. How should researchers design experiments to minimize side reactions (e.g., hydrolysis or elimination) during this compound synthesis?

- Control Strategies :

- Solvent Choice : Polar aprotic solvents (e.g., acetone) favor SN2 mechanisms over elimination .

- Temperature : Lower temperatures (<80°C) reduce iodine liberation but may prolong reaction times .

- Additives : Sodium thiosulfate quenches iodine byproducts, while inert gas purging prevents oxidation .

Q. What statistical approaches are appropriate for analyzing crosslinking efficiency in protein studies using this compound?

- Quantitative Analysis :

- Mass Spectrometry : Quantify crosslinked peptide pairs via LC-MS/MS, normalized to unmodified peptides .

- Kinetic Modeling : Fit time-course data to pseudo-first-order rate equations to determine alkylation rate constants .

Q. Tables for Key Data Comparison

Table 1. Synthetic Methods for Bis(2-iodoethyl)ether

| Method | Reactants | Conditions | Yield | Purity (GC) | Reference |

|---|---|---|---|---|---|

| Halogen Exchange | 1a + NaI | Acetone, 70 h reflux | 93% | 98.0% | |

| Alternative Route | Ethylene oxide + HI | H₂SO4 catalyst, 0°C | 85% | 95% |

Table 2. Spectroscopic Data for Bis(2-iodoethyl)ether

| Technique | Key Signals | Conditions | Reference |

|---|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.72 (t, J=6.8 Hz, 4H, CH₂I), δ 3.58 (t, J=6.8 Hz, 4H, OCH₂) | 400 MHz, 25°C | |

| IR (KBr) | 1120 cm⁻¹ (C-O-C), 510 cm⁻¹ (C-I) | N/A |

Propriétés

IUPAC Name |

1-iodo-2-(2-iodoethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8I2O/c5-1-3-7-4-2-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYDQETVMJZUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)OCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392405 | |

| Record name | 2-Iodoethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34270-90-1 | |

| Record name | 2-Iodoethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodoethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.